molecular formula C15H22N4O2 B15114449 3-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}-N-ethylpyrrolidine-1-carboxamide

3-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}-N-ethylpyrrolidine-1-carboxamide

Cat. No.: B15114449
M. Wt: 290.36 g/mol
InChI Key: VKOCVKOEQXAYJO-UHFFFAOYSA-N
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Description

3-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}-N-ethylpyrrolidine-1-carboxamide is a complex organic compound that features a pyridazine ring, a pyrrolidine ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}-N-ethylpyrrolidine-1-carboxamide typically involves multiple steps, including the formation of the pyridazine ring, the attachment of the cyclopropyl group, and the coupling with the pyrrolidine ring. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

3-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}-N-ethylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

3-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}-N-ethylpyrrolidine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: It may be used in the development of new materials with unique properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of 3-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}-N-ethylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridazine ring can participate in hydrogen bonding and π-π interactions, while the cyclopropyl group can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}-N-ethylpyrrolidine-1-carboxamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the pyridazine and pyrrolidine rings, along with the cyclopropyl group, makes it a versatile compound for various applications.

Properties

Molecular Formula

C15H22N4O2

Molecular Weight

290.36 g/mol

IUPAC Name

3-[(6-cyclopropylpyridazin-3-yl)oxymethyl]-N-ethylpyrrolidine-1-carboxamide

InChI

InChI=1S/C15H22N4O2/c1-2-16-15(20)19-8-7-11(9-19)10-21-14-6-5-13(17-18-14)12-3-4-12/h5-6,11-12H,2-4,7-10H2,1H3,(H,16,20)

InChI Key

VKOCVKOEQXAYJO-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)N1CCC(C1)COC2=NN=C(C=C2)C3CC3

Origin of Product

United States

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